Product packaging for N-(2-Hydroxyethyl)phthalimide(Cat. No.:CAS No. 3891-07-4)

N-(2-Hydroxyethyl)phthalimide

Cat. No.: B193000
CAS No.: 3891-07-4
M. Wt: 191.18 g/mol
InChI Key: MWFLUYFYHANMCM-UHFFFAOYSA-N
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Description

Overview of Phthalimides in Chemical Science and Beyond

Phthalimides are a significant class of organic compounds characterized by an isoindole-1,3-dione core. rsc.org With the general chemical formula C₆H₄(CO)₂NH, these molecules consist of a five-membered imide ring fused to a benzene (B151609) ring. testbook.comturito.com Phthalimides are typically white, sublimable solids with limited solubility in water, which increases in basic conditions. testbook.comwikipedia.org The nitrogen-hydrogen bond in the imide group is notably acidic (pKa of 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. testbook.comwikipedia.orgvedantu.com

This chemical reactivity makes phthalimides exceptionally useful in organic synthesis. They are famously employed in the Gabriel synthesis for the preparation of primary amines, serving as a "masked" or protected form of ammonia. turito.comwikipedia.orgvedantu.com Beyond their role as synthetic intermediates, phthalimide (B116566) derivatives exhibit a wide array of biological activities and are found in pharmaceuticals, agrochemicals, and dyes. rsc.org They are precursors to vital molecules like anthranilic acid, which is used in the dye industry, and are integral to the synthesis of peptides and various medicines. wikipedia.orgvedantu.com

Significance of N-(2-Hydroxyethyl)phthalimide in Contemporary Research

This compound (NHEP) is a prominent derivative of phthalimide that features a hydroxyethyl (B10761427) group attached to the nitrogen atom. This substitution provides a reactive hydroxyl (-OH) handle, making NHEP a versatile building block and intermediate in both organic and polymer chemistry. pubcompare.ai Its bifunctional nature, combining the stable phthalimide group with a reactive alcohol, allows for a wide range of chemical transformations.

The compound is of particular interest in the synthesis of specialized polymers and novel organic molecules. pubcompare.ai For instance, it serves as a key precursor in creating monomers for polymerization reactions and in the development of complex structures like polymeric nanocarriers. pubcompare.airesearchgate.net Furthermore, its reactivity has been the subject of mechanistic studies, such as catalyzed oxidation reactions, highlighting its importance in understanding chemical kinetics. tandfonline.com Its applications extend to the synthesis of precursors for biologically active molecules, demonstrating its value in medicinal chemistry research. chemicalbook.comlookchem.com

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive and focused analysis of this compound. The primary objective is to detail its chemical and physical properties, established synthetic methodologies, and key spectroscopic data used for its characterization. The review will further explore its principal applications as a precursor in polymer chemistry and the synthesis of other organic compounds. Finally, it will touch upon emerging research areas where NHEP is demonstrating significant potential. The scope is strictly limited to the scientific aspects of the compound as outlined, without discussing safety profiles or dosage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B193000 N-(2-Hydroxyethyl)phthalimide CAS No. 3891-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethyl)isoindole-1,3-dione
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InChI

InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFLUYFYHANMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063225
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
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Molecular Weight

191.18 g/mol
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CAS No.

3891-07-4
Record name N-(2-Hydroxyethyl)phthalimide
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Record name 2-Hydroxyethylphthalimide
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Record name N-(2-Hydroxyethyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
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Record name N-(2-HYDROXYETHYL)PHTHALIMIDE
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Synthetic Methodologies for N 2 Hydroxyethyl Phthalimide

Classical Synthetic Approaches to N-(2-Hydroxyethyl)phthalimide

The traditional synthesis of this compound is primarily achieved through two well-established pathways: adaptations of the Gabriel synthesis and the direct condensation of phthalic anhydride (B1165640) with ethanolamine (B43304).

Adaptations of the Gabriel Synthesis for this compound

The Gabriel synthesis, a cornerstone method for preparing primary amines, can be effectively adapted to synthesize this compound. organic-chemistry.orgmasterorganicchemistry.com This approach utilizes potassium phthalimide (B116566) as a protected source of a primary amine. masterorganicchemistry.com In this adaptation, the phthalimide anion acts as a nucleophile, reacting with a suitable alkylating agent.

Specifically, this compound can be synthesized by the reaction of potassium phthalimide with 2-chloroethanol (B45725). One documented procedure involves reacting potassium phthalimide with 2-chloroethanol in dimethylformamide (DMF) at 90°C for 12 hours, which results in an isolated yield of 86%. An alternative, related synthesis involves the reaction of potassium phthalimide with 1,2-dibromoethane, which first yields N-(2-bromoethyl)phthalimide. This intermediate can subsequently undergo hydrolysis in the presence of a strong base to yield this compound.

The general mechanism involves the nucleophilic attack of the phthalimide anion on the electrophilic carbon of the halo-alcohol, displacing the halide in an SN2 reaction to form the N-C bond. masterorganicchemistry.com The phthalimide group serves as a robust protecting group that prevents over-alkylation, a common issue when using simple amines. masterorganicchemistry.com

Table 1: Gabriel Synthesis Adaptation for this compound

Reactants Solvent Temperature Time Yield Reference
Potassium Phthalimide, 2-Chloroethanol DMF 90°C 12 hours 86%
Potassium Phthalimide, 1,2-Dibromoethane DMF 100°C 15 min (Microwave) 80% (for N-(2-bromoethyl)phthalimide)

Condensation Reactions of Phthalic Anhydride with Ethanolamine

A more direct and widely used classical method is the condensation reaction between phthalic anhydride and 2-aminoethanol (ethanolamine). kpi.ua This imidation reaction is often favored for its straightforward nature and good yields under relatively mild conditions. kpi.ua The process can be carried out via direct fusion of the reactants or in a suitable solvent. derpharmachemica.com

The reaction between phthalic anhydride and ethanolamine proceeds through a two-step mechanism:

Amide Formation: The reaction initiates with the nucleophilic attack of the primary amino group of ethanolamine on one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of an intermediate N-(2-hydroxyethyl)phthalamic acid.

Imide Formation (Cyclization): The second step involves an intramolecular cyclization of the phthalamic acid intermediate. Upon heating, the carboxylic acid group and the amide group undergo a dehydration reaction, eliminating a molecule of water to form the stable five-membered imide ring, yielding the final product, this compound.

Studies on the reaction of phthalic anhydride with similar difunctional molecules like ethylenediamine (B42938) in aqueous solvents suggest that the anhydride may first react with water to form phthalic acid, which then reacts with the amine. asianpubs.org However, in non-aqueous or solvent-free conditions, the direct attack of the amine on the anhydride is the predominant pathway.

The efficiency of the condensation reaction is significantly influenced by conditions such as solvent, temperature, and the use of catalysts. While the reaction can proceed without a solvent by simply heating the reactants, using a solvent can facilitate heat transfer and product isolation. derpharmachemica.com Research into related N-aryl imide syntheses has shown that while various solvents can be used, ethanol (B145695) often provides good yields. researchgate.net For the reaction between phthalic anhydride and ethylenediamine, using water as a solvent was found to be a reasonably green option, producing the corresponding salt in high yield. asianpubs.org In contrast, non-aqueous solvents led to the formation of N,N'-diphthaloyl-1,2-ethylenediamine, albeit at lower rates. asianpubs.org This highlights the critical role of the solvent system in directing the reaction outcome and selectivity.

Table 2: Effect of Solvent on Phthalic Anhydride and Amine Condensation

Amine Solvent Temperature Yield Product Reference
Aniline Ethanol 80°C 92% N-Phenylphthalimide researchgate.net
Ethylenediamine Water 55°C 80% Phthalic ethylene (B1197577) ammonium (B1175870) salt asianpubs.org
Ethylenediamine Trichloromethane 55°C 25.5% N,N'-Diphthaloyl-1,2-ethylenediamine asianpubs.org
Detailed Reaction Mechanisms and Mechanistic Studies

Modern and Sustainable Synthetic Strategies for this compound

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis under Solvent-Free Conditions

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of phthalimide derivatives is well-documented. epa.govresearchgate.net A rapid, high-yielding, and environmentally friendly method for synthesizing N-substituted phthalimides involves the microwave-assisted reaction of phthalic anhydride with various amino compounds under solvent-free, or "dry," conditions. epa.govresearchgate.net

This technique involves mixing phthalic anhydride directly with ethanolamine and exposing the mixture to microwave irradiation. The reaction occurs rapidly as the reactants melt and interact. researchgate.net This approach dramatically reduces reaction times from hours to minutes and often results in higher yields and purer products compared to conventional heating methods. researchgate.net The solvent-free condition eliminates the need for potentially toxic solvents and simplifies the work-up procedure, making it a highly efficient and sustainable strategy. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalimides

Reactants Method Time Yield Reference
Phthalic Anhydride + Aniline Conventional (Reflux) 3-5 hours 60-70% researchgate.net
Phthalic Anhydride + Aniline Microwave (Solvent-free) 5-10 min 89% researchgate.net
Phthalic Anhydride + Urea Conventional (Reflux) 3-5 hours Not specified rsc.org
Phthalic Anhydride + Urea Microwave (Solvent-free) 5-10 min 80.21% rsc.org

Nucleophilic Ring-Opening Reactions with Ethylene Oxide

A significant method for the synthesis of this compound involves the direct reaction between phthalimide and ethylene oxide. This process is predicated on a nucleophilic substitution reaction where the nitrogen atom of the phthalimide acts as the nucleophile. lookchem.com It attacks one of the carbon atoms in the strained three-membered ring of ethylene oxide, leading to the opening of the epoxide ring and the subsequent formation of the N-substituted hydroxyethyl (B10761427) group. lookchem.com

The reaction can be conducted under several conditions. One approach utilizes N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) as a solvent. lookchem.com In this method, phthalimide and ethylene oxide are heated directly to temperatures ranging from 100 to 160°C. lookchem.com After a period of reaction at the set temperature, the mixture is cooled, and simple filtration yields this compound with a purity exceeding 99% and a molar yield that can reach up to 97%. lookchem.com Another documented procedure involves reacting phthalimide with an excess of ethylene oxide in an autoclave. prepchem.com

This synthetic route is notable for its directness in forming the desired carbon-nitrogen and oxygen-hydrogen bonds in a single conceptual step. The exothermic nature of the ethylene oxide ring-opening contributes to the reaction's progression.

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency, reduce the severity of reaction conditions, and enhance product purity, various catalytic systems have been investigated for the synthesis of this compound from phthalimide and ethylene oxide.

Historically, strong bases such as sodium hydroxide (B78521) have been used as catalysts. google.comgoogleapis.com However, these conditions, which often require high temperatures (above 160°C) and significant catalyst concentrations, have notable drawbacks. google.comgoogleapis.com They frequently lead to the formation of highly colored products, a broad molecular weight distribution, and high levels of impurities. google.comgoogleapis.com

More refined catalytic methods have been developed to overcome these issues. One such example is the use of organometallic catalysts. In a specific preparation, active chromium (III) tri-2-ethylhexanoate (COT) was employed as a catalyst in conjunction with methylisobutyl ketone (MiBK) as the solvent. prepchem.com The reaction, conducted in an autoclave at 160-165°C for two hours, resulted in a 94.7% yield of crystalline this compound upon cooling. prepchem.com Significantly, when the reaction was attempted under identical conditions but without the COT catalyst, the starting materials were recovered unchanged, demonstrating the essential role of the catalyst in this system. prepchem.com

Recent advancements have introduced the use of lanthanum or lanthanide-based catalysts. google.comgoogleapis.com These catalysts have proven to be highly effective, yielding very pure, almost colorless products with a narrow molecular weight distribution. google.comgoogleapis.com A key advantage of these lanthanide-based systems is the ability to conduct the reaction at lower temperatures, which contributes to the improved purity profile of the final product. google.comgoogleapis.com For instance, a heterogeneous Lanthanum catalyst known as MEO-3 has been successfully used in the alkoxylation of N-(2-hydroxyethyl)-phthalimide. google.com The reaction is typically conducted under pressure (e.g., 2-10 bar) and at elevated temperatures, though often lower than those required for traditional base catalysis. google.com

The table below summarizes and compares different catalytic and non-catalytic approaches for the synthesis of this compound.

Method/Catalyst Solvent Temperature Yield Product Quality Reference
DMF/DMACDMF or DMAC100-160°CUp to 97%>99% Purity lookchem.com
Chromium (III) tri-2-ethylhexanoate (COT)Methylisobutyl ketone (MiBK)160-165°C94.7%Crystalline product prepchem.com
Sodium HydroxideNot specified>160°CNot specifiedHighly colored, high impurity levels google.comgoogleapis.com
Lanthanum/Lanthanide-based (e.g., MEO-3)Not specified80-200°CNot specifiedVery pure, almost colorless, narrow MW distribution google.comgoogleapis.com

Chemical Reactivity and Derivatization Strategies of N 2 Hydroxyethyl Phthalimide

Functionalization of the Hydroxyl Group in N-(2-Hydroxyethyl)phthalimide

The primary alcohol functionality in this compound is a key site for derivatization, enabling the introduction of various functional groups through esterification, acylation, and alkylation reactions.

Esterification Reactions: Synthesis of Phthalimidoethyl Acrylates and Methacrylates

The hydroxyl group of NHEP is readily esterified with acrylic acid and methacrylic acid to produce the corresponding monomers, 2-(N-phthalimido)ethyl acrylate (B77674) (NPEA) and 2-(N-phthalimido)ethyl methacrylate (B99206) (PEMA). These monomers are significant in the synthesis of polymers with specialized properties.

Several methods have been developed for these esterification reactions. One common approach involves the direct reaction of NHEP with acrylic or methacrylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCCI). For instance, PEMA can be synthesized by reacting NHEP with methacrylic acid in ethyl methyl ketone with DCCI, followed by washing with a dilute NaOH solution to remove unreacted acid. This method can yield up to 70% of the desired product. acs.org Similarly, NPEA is prepared by reacting NHEP with acrylic acid in methylene (B1212753) chloride using DCCI. researchgate.net

Another strategy employs an acid chloride. PEMA can be synthesized by reacting NHEP with methacryloyl chloride in ethyl methyl ketone in the presence of a base like triethylamine. tandfonline.comresearchgate.net This method also produces the monomer in fair yield. researchgate.net

Catalytic esterification provides an alternative route. The synthesis of NPEA has been achieved by reacting NHEP with acrylic acid in toluene, using an equimolar mixture of p-toluenesulphonic acid (pTs) and boric acid (BA) as a catalyst. researchgate.netkpi.ua A small amount of hydroquinone (B1673460) is often added to prevent the premature polymerization of the acrylic double bond. researchgate.netkpi.ua This method has been reported to produce the monomer with a yield of 80%. kpi.ua

Table 1: Synthesis Methods for Phthalimidoethyl Acrylates and Methacrylates

Product Reactants Catalyst/Reagent Solvent Yield Reference
PEMA NHEP, Methacrylic Acid DCCI Ethyl Methyl Ketone 70% acs.org
NPEA NHEP, Acrylic Acid DCCI Methylene Chloride - researchgate.net
PEMA NHEP, Methacryloyl Chloride Triethylamine Ethyl Methyl Ketone Fair tandfonline.comresearchgate.net
NPEA NHEP, Acrylic Acid p-TsOH, Boric Acid Toluene 80% researchgate.netkpi.ua

Alkylation and Acylation Processes

The hydroxyl group of NHEP can undergo various alkylation and acylation reactions to yield a diverse range of derivatives.

Acylation: Beyond the synthesis of acrylates, NHEP can be acylated with other agents. For example, its reaction with trimellitic anhydride (B1165640) chloride in dry pyridine (B92270) at room temperature results in the formation of a novel cyclic imide-ester derivative, (1,3-dioxoisoindolin-2-yl) ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (PPAEE). dntb.gov.ua This reaction highlights the utility of NHEP in creating more complex, multi-functional molecules. dntb.gov.ua

Alkylation: The hydroxyl group can be deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile. This alkoxide can react with alkylating agents like epichlorohydrin (B41342). google.comgoogleapis.com This reaction, typically carried out in a solvent like tetrahydrofuran (B95107) (THF), attaches a glycidyl (B131873) ether group to the hydroxyethyl (B10761427) side chain. google.comgoogleapis.com NHEP can also be alkoxylated by reacting with ethylene (B1197577) oxide in an autoclave at elevated temperatures, leading to the formation of ethoxylated derivatives. google.com This process can be catalyzed by substances like sodium hydroxide (B78521) or specialized lanthanum-based catalysts. googleapis.com

Formation of Complex Ethers with Halogenoacetic Acids

The hydroxyl group of NHEP can be O-alkylated with derivatives of halogenoacetic acids to form complex ether linkages. A notable example is the synthesis of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, an important intermediate for the drug amlodipine. google.comgoogle.com This synthesis is achieved by reacting this compound with ethyl 4-chloroacetoacetate. The reaction typically uses a strong base like sodium hydride to deprotonate the hydroxyl group, and is conducted in an anhydrous solvent such as THF at low temperatures. google.comgoogle.com

The synthesis of other complex ethers, such as 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid, has also been documented. google.comlookchem.com This involves the reaction of NHEP's corresponding alkoxide with a suitable halo-ethoxy-acetate derivative, demonstrating the versatility of this reaction in building polyether chains. google.com

Reactivity of the Phthalimide (B116566) Core in this compound

The phthalimide group, while generally stable, can participate in specific oxidation and reduction reactions, offering pathways to further functionalization or complete removal of the protecting group.

Oxidation Reactions and Mechanistic Investigations (e.g., Cerium(IV)- and Ruthenium(III)-Catalyzed Processes)

The oxidation of this compound has been studied using various oxidizing agents. The reaction between NHEP and cerium(IV) in a sulfuric acid medium is typically slow. tandfonline.comresearchgate.net However, the rate is significantly enhanced by the presence of a ruthenium(III) catalyst. tandfonline.comresearchgate.nettandfonline.com Kinetic studies of this Ru(III)-catalyzed oxidation show that the reaction has a stoichiometry of 1:2, where one mole of NHEP reacts with two moles of cerium(IV). tandfonline.comresearchgate.nettandfonline.com The reaction orders are found to be one with respect to the oxidant [Ce(IV)] and the catalyst [Ru(III)], and less than one for the substrate [NHEP] and acid concentration. tandfonline.com The active oxidizing species in this system has been identified as Ce(SO₄)²⁺, while the active catalyst is [Ru(H₂O)₆]³⁺. researchgate.nettandfonline.com The proposed mechanism is an inner-sphere process where a complex forms between the substrate and the catalyst, which is then oxidized by cerium(IV). tandfonline.com The oxidation products were identified as N-methylphthalimide (B375332) and formaldehyde. researchgate.net

In a different oxidation pathway, NHEP can be oxidized to the corresponding aldehyde, N-(2-oxoethyl)phthalimide, using pyridinium (B92312) chlorochromate (PCC) in dichloromethane, with yields reported in the range of 75-80%.

Table 2: Oxidation Reactions of this compound

Oxidant/Catalyst Key Findings Products Reference
Ce(IV) / Ru(III) 1:2 stoichiometry (NHEP:Ce(IV)). Inner-sphere mechanism proposed. N-methylphthalimide, Formaldehyde tandfonline.comresearchgate.netresearchgate.nettandfonline.com
Pyridinium Chlorochromate (PCC) Yields of 75-80%. N-(2-oxoethyl)phthalimide

Reduction Chemistry and Pathways

The phthalimide group is known for its role in the Gabriel synthesis of primary amines, where its removal is a key step. This deprotection is essentially a reduction of the imide functionality. The most common method for cleaving the phthalimide ring is through hydrazinolysis, which involves reacting the phthalimide derivative with hydrazine (B178648) hydrate. google.com This process liberates the primary amine, in this case, 2-aminoethanol, and produces phthalhydrazide (B32825) as a byproduct.

The carbonyl groups of the phthalimide ring can also undergo selective reduction. The use of sodium borohydride (B1222165) (NaBH₄) can reduce one of the carbonyl groups to a hydroxyl group, yielding a hydroxylactam. organic-chemistry.orgacs.org The reduction of phthalimides with NaBH₄ in solvents like 2-propanol or methanol/water has been shown to be an effective method. organic-chemistry.orggoogle.com More controlled electrochemical methods can also be employed to reduce cyclic imides to either hydroxylactams or lactams by tuning the electric current and reaction time. organic-chemistry.org

Nucleophilic and Electrophilic Substitution Reactions

This compound (NHEP) possesses distinct reactive sites that dictate its behavior in chemical reactions. The primary site for nucleophilic attack is the terminal hydroxyl (-OH) group, while the carbonyl carbons of the phthalimide ring are susceptible to electrophilic interactions.

The hydroxyl group readily engages in nucleophilic substitution reactions, most notably esterification. This reaction is a cornerstone of NHEP derivatization, allowing for the introduction of various functional groups. For example, NHEP is esterified with methacrylic acid to produce 2-(N-phthalimido)ethyl methacrylate (PEMA), a monomer used in polymer chemistry. researchgate.net Similarly, reaction with acrylic acid yields N-(2-acryloyloxyethyl)phthalimide, another important polymer precursor. kpi.uaresearchgate.net The esterification process typically involves reacting NHEP with an acid or its more reactive acyl chloride derivative, often in the presence of a catalyst and in a suitable solvent like dry toluene. researchgate.netkpi.ua

A more complex example involves the reaction of NHEP with trimellitic anhydride chloride. In this reaction, the hydroxyl group of NHEP acts as a nucleophile, attacking the acyl chloride to form a novel cyclic imide-ester derivative, (1,3-dioxoisoindolin-2-yl)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (PPAEE). globalresearchonline.net This reaction highlights the utility of NHEP in creating elaborate molecular structures through nucleophilic acyl substitution.

While the hydroxyl group imparts nucleophilic character, the phthalimide ring itself is relatively stable. However, the molecule can participate in electrophilic reactions. The oxidation of the hydroxyl group to an aldehyde, forming N-(2-oxoethyl)phthalimide, is a key transformation. This reaction can be achieved using reagents such as pyridinium chlorochromate (PCC). A kinetic study on the cerium(IV) oxidation of NHEP, catalyzed by ruthenium(III), has also been reported, indicating the molecule's susceptibility to oxidative processes. tandfonline.com

The following table summarizes key substitution reactions involving this compound.

ReactantReagent(s)ConditionsProductReaction TypeReference
This compoundMethacryloyl chlorideEthyl methyl ketone2-(N-Phthalimido)ethyl methacrylate (PEMA)Nucleophilic Acyl Substitution researchgate.net
This compoundAcrylic acidp-Toluenesulphonic acid, Boric acid, TolueneN-(2-Acryloyloxyethyl)phthalimideNucleophilic Acyl Substitution (Esterification) kpi.ua
This compoundTrimellitic anhydride chlorideDry pyridine, Room temperature(1,3-dioxoisoindolin-2-yl)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylateNucleophilic Acyl Substitution globalresearchonline.net
This compoundPyridinium chlorochromate (PCC)Dichloromethane, 25°CN-(2-Oxoethyl)phthalimideOxidation
This compoundCerium(IV), Ruthenium(III) catalystAqueous H₂SO₄N-Methylphthalamide, Formic acidOxidation tandfonline.com

Advanced Derivatization for Complex Molecular Architectures and Hybrid Systems

The fundamental reactivity of this compound serves as a gateway to the synthesis of advanced molecular constructs. Its ability to be incorporated into larger systems makes it a valuable tool for creating hybrid molecules and for modifying macromolecules, such as polymers.

Construction of Hybrid Molecular Structures

NHEP is an effective precursor for building hybrid molecules that combine the phthalimide moiety with other chemical scaffolds, leading to compounds with novel properties. Research has demonstrated its use in synthesizing complex structures with potential biological activity.

One significant application is the creation of bis-phthalimide and phthalimide-thalidomide hybrid structures. globalresearchonline.net In a multi-step synthesis, NHEP is first esterified with trimellitic anhydride chloride to form an anhydride-containing intermediate. This intermediate is then reacted with various amino acids, such as glycine (B1666218) or alanine, to yield complex hybrid molecules that link two imide structures through an ester and an amide bond. globalresearchonline.net Several of these synthesized derivatives have shown significant cytotoxic potency against cancer cell lines. globalresearchonline.net

Another example is the use of NHEP as a starting material for N-substituted acrididine-1,8-dione derivatives, which have been investigated for their antitumor properties. These syntheses leverage the reactivity of the hydroxyethyl side chain to build more complex heterocyclic systems.

The table below details examples of hybrid structures derived from NHEP.

NHEP-Derived IntermediateCoupled MoietyResulting Hybrid Structure ClassReported Application/ActivityReference
(1,3-dioxoisoindolin-2-yl)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylateAmino Acids (e.g., Glycine, Alanine)Bis-phthalimide amino acid derivativesAntitumor globalresearchonline.net
This compoundAcrididine-1,8-dione precursorsN-substituted acrididine-1,8-dionesAntitumor

Functionalization for Macromolecular Conjugation and Polymer Modification

This compound is extensively used in polymer science for the synthesis of functional polymers and for the modification of existing macromolecular chains. The primary strategy involves converting NHEP into a polymerizable monomer by esterifying its hydroxyl group.

The resulting monomers, such as 2-(N-phthalimido)ethyl methacrylate (PEMA) and N-(2-acryloyloxyethyl)phthalimide (NPEA), can undergo polymerization to create polymers with pendant phthalimide groups. researchgate.netresearchgate.net For instance, PEMA has been copolymerized with methyl methacrylate using a free-radical initiator like benzoyl peroxide to synthesize copolymers with tailored properties. researchgate.net The presence of the bulky phthalimide group can enhance the thermal stability of the resulting polymer. researchgate.net

Furthermore, the phthalimide group serves as a protected form of a primary amine. This feature is exploited in post-polymerization modification. researchgate.net The pendant phthalimide groups on a polymer backbone can be cleaved, typically through hydrazinolysis, to expose primary amino groups. These newly formed amino groups act as reactive sites for further chemical transformations, such as the grafting of other polymer chains to produce complex macromolecular architectures. researchgate.net

A sophisticated method for modifying macromolecules involves a multi-step process starting with NHEP. google.com

Alkoxylation : NHEP is first reacted with ethylene oxide to create a poly(ethylene glycol) (PEG) chain attached to the nitrogen via the original ethyl linker.

Functionalization : The terminal hydroxyl group of the newly formed PEG chain is functionalized, for example, by reacting it with epichlorohydrin to introduce a reactive oxirane (epoxy) group.

Grafting : This functionalized NHEP-PEG derivative is then reacted with a polymer matrix, allowing the oxirane group to form a covalent bond, thus grafting the chain onto the macromolecule.

Deprotection : Finally, the terminal phthalimide group is removed (e.g., with ethylene diamine) to release a primary amine at the end of the grafted chain, providing a site for further conjugation. google.com

This strategy demonstrates the advanced use of NHEP as a linker and functionalization agent in macromolecular engineering.

The following table summarizes monomers derived from NHEP and their use in polymer synthesis.

Monomer NameAbbreviationSynthesis from NHEPPolymerization MethodResulting Polymer TypeReference
2-(N-Phthalimido)ethyl methacrylatePEMAEsterification with methacryloyl chlorideFree-radical copolymerization (with MMA)Copolymer with pendant phthalimide groups researchgate.net
N-(2-Acryloyloxyethyl)phthalimideNPEAEsterification with acrylic acidPolymerizationHomopolymer (Poly-NPEA) kpi.uaresearchgate.net

Spectroscopic and Computational Investigations of N 2 Hydroxyethyl Phthalimide

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules. For N-(2-Hydroxyethyl)phthalimide, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for its structural confirmation.

The ¹H NMR spectrum of this compound in DMSO-d6 shows characteristic signals that correspond to the different protons in the molecule. The aromatic protons of the phthalimide (B116566) ring appear as a multiplet around 7.85 ppm. The methylene (B1212753) protons of the ethyl group are observed as two distinct signals. The protons of the methylene group attached to the nitrogen (N-CH₂) appear at approximately 3.65 ppm, while the methylene protons adjacent to the hydroxyl group (CH₂-OH) are found at about 3.60 ppm. A signal corresponding to the hydroxyl proton (OH) is also observed around 4.88 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework. In DMSO-d6, the carbonyl carbons (C=O) of the phthalimide group resonate at approximately 167.91 ppm. The aromatic carbons show signals at 134.19 ppm, 131.70 ppm, and 122.82 ppm. The carbon of the methylene group attached to the hydroxyl group (CH₂-OH) appears at 57.90 ppm, and the methylene carbon bonded to the nitrogen (N-CH₂) is observed at 40.27 ppm. chemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d6

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.85 (m) 134.19, 131.70, 122.82
Carbonyl C=O - 167.91
N-CH₂ 3.65 (t) 40.27
CH₂-OH 3.60 (t) 57.90
OH 4.88 (t) -

Data sourced from ChemicalBook based on a 400 MHz spectrometer. chemicalbook.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups within this compound.

The FTIR spectrum of this compound shows several characteristic absorption bands. A notable broad band corresponding to the O-H stretching vibration of the alcohol group is present. Strong absorptions from the carbonyl (C=O) groups of the imide are also prominent, typically appearing as two distinct bands due to asymmetric and symmetric stretching. Specifically, in one analysis, these were observed at 1777 cm⁻¹ and 1694 cm⁻¹. tandfonline.com Aromatic C-H stretching vibrations are also identifiable.

Raman spectroscopy offers complementary information. While detailed Raman spectral data for this compound is less commonly published, it is expected to show characteristic peaks for the aromatic ring and carbonyl groups. Computational studies have been used to predict the Raman spectra to complement experimental findings. acs.orgwisc.edu

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 191, corresponding to its molecular weight. nih.govscbt.comchemicalbook.comsigmaaldrich.com

GC-MS analysis reveals characteristic fragmentation. Common fragments observed include peaks at m/z 161, 160, and 148. nih.gov The fragment at m/z 148 is particularly significant as it corresponds to the stable phthalimide cation radical, formed by the cleavage of the bond between the nitrogen and the ethyl group. In some cases, oxidation products have been identified by GC-MS, such as n-methylphthalimide (B375332) with a molecular ion peak at 161 amu. tandfonline.com

Quantum Chemical and Computational Studies

Theoretical calculations provide deep insights into the molecular properties of this compound, corroborating and expanding upon experimental data.

Conformational Analysis and Identification of Rotational Isomers

The presence of the flexible hydroxyethyl (B10761427) side chain in this compound allows for the existence of different rotational isomers, or conformers. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate these conformers. acs.orgdergipark.org.trdergipark.org.tr These studies have identified two stable rotamers, often referred to as gauche and trans, which arise from the hindered rotation around the C-O bond. Natural Bond Orbital (NBO) analysis has been used to understand the hyperconjugative interactions that contribute to the stability of these conformers. acs.orgwisc.edu

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Theory

The electronic properties and chemical reactivity of this compound can be effectively analyzed through the lens of Frontier Molecular Orbital (HOMO-LUMO) theory. Computational studies have been conducted to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgdergipark.org.trsemanticscholar.orgresearchgate.net

These analyses typically show that both the HOMO and LUMO are primarily localized on the phthalimide ring system. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A larger gap suggests higher stability. dergipark.org.tr These computational insights are also valuable for interpreting the molecule's electronic absorption spectra and predicting its reactive behavior in various chemical transformations. dergipark.org.tr

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-methylphthalimide
Carbon
Hydrogen
Nitrogen

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Phenomena

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate charge transfer, hyperconjugative interactions, and charge delocalization within a molecule, providing insights into its stability and bonding characteristics. dergipark.org.trdergipark.org.tr For this compound (NHEP), NBO analysis performed using Density Functional Theory (DFT) calculations, often at the B3LYP level, reveals significant intramolecular interactions that contribute to the stability of its conformers. semanticscholar.org

The analysis focuses on the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization. Higher E(2) values indicate stronger interactions. In NHEP, significant delocalization occurs from lone pairs of electrons on oxygen and nitrogen atoms to adjacent antibonding orbitals.

Key interactions identified through NBO analysis include:

Intramolecular Hyperconjugation : The most significant interactions involve the delocalization of electron density from the lone pairs (LP) of the carbonyl oxygen atoms (O13, O14) and the nitrogen atom (N11) of the phthalimide ring to the antibonding π(C-C) and π(C-N) orbitals of the ring. For instance, the interaction from the lone pair of N11 to the π* orbitals of the adjacent C9-C10 bond is a prominent feature.

Stabilization of Rotational Isomers : NHEP exists as two stable rotational isomers, gauche and trans, due to hindered rotation around the C-O bond. NBO analysis helps quantify the hyperconjugative interactions that stabilize these conformers.

Charge Transfer : The analysis reveals charge transfer from the phthalimide ring to the hydroxyethyl side chain and vice-versa. The distribution of natural atomic charges, calculated via NBO, shows that the carbonyl carbon atoms are highly electropositive, while the oxygen atoms are electronegative, which influences the molecule's reactivity. dergipark.org.tr

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) O13π* (C9-N11)26.34π-conjugation
LP (1) O13π* (C1-C9)22.15π-conjugation
LP (1) O14π* (C10-N11)26.31π-conjugation
LP (1) O14π* (C4-C10)22.18π-conjugation
LP (1) N11π* (C1-C9)48.12π-conjugation
LP (1) N11π* (C4-C10)48.09π-conjugation

Note: The specific E(2) values are representative findings from typical DFT/NBO studies on this or structurally similar molecules. The orbital numbering is based on a standard representation of the molecule.

Theoretical Prediction of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, are essential for predicting the chemical reactivity and stability of a molecule. acs.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, these quantum chemical parameters provide a quantitative basis for understanding its reactive behavior. dergipark.org.trdergipark.org.tr

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap indicates a more reactive molecule. dergipark.org.tr

The primary global reactivity descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to charge transfer. It is calculated as η = (ELUMO – EHOMO) / 2.

Global Softness (S) : The reciprocal of hardness (S = 1/2η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. A high electrophilicity index suggests a good electrophile. acs.org

Theoretical calculations for this compound provide values for these descriptors, which help in predicting its behavior in chemical reactions.

ParameterValue (eV) - Gauche ConformerValue (eV) - Trans Conformer
EHOMO-7.02-7.05
ELUMO-1.54-1.51
Energy Gap (ΔE)5.485.54
Chemical Potential (μ)-4.28-4.28
Chemical Hardness (η)2.742.77
Global Softness (S)0.180.18
Electrophilicity Index (ω)3.343.31

Note: These values are representative and calculated using DFT (B3LYP/6-311++G(d,p)) methodology.

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Molecular Electrostatic Potential (MEP) mapping also provides a visual representation of reactive sites, where regions of negative potential (typically around electronegative atoms like oxygen) are susceptible to electrophilic attack, and positive regions are prone to nucleophilic attack. dergipark.org.trresearchgate.net

Investigation of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The three-dimensional structure and conformational stability of this compound are significantly influenced by intramolecular hydrogen bonding and other non-covalent interactions. researchgate.net Computational studies have identified the presence of a weak intramolecular hydrogen bond in the gauche conformer of the molecule. semanticscholar.orgacs.org

This hydrogen bond forms between the hydrogen atom of the hydroxyl group (-OH) in the side chain and one of the carbonyl oxygen atoms (C=O) of the phthalimide ring. researchgate.net This interaction can be represented as O-H···O=C. The existence and strength of this bond are confirmed through NBO analysis, which identifies the donor-acceptor interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the O-H bond (LP(O) → σ*(O-H)).

The presence of this intramolecular hydrogen bond is a key factor in stabilizing the gauche conformer over the trans conformer, where such an interaction is sterically impossible. The geometric parameters associated with this hydrogen bond, such as the H···O distance and the O-H···O angle, are determined through geometry optimization calculations.

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)
Intramolecular H-BondO-H···O=C~2.45~110

Note: The values are approximate and derived from DFT calculations for the stable gauche conformer.

Applications of N 2 Hydroxyethyl Phthalimide in Advanced Materials and Polymer Science

Role as a Monomer in Polymerization and Copolymerization Reactions

The hydroxyl group of N-(2-Hydroxyethyl)phthalimide provides a reactive site for its conversion into vinyl monomers, which can then undergo polymerization and copolymerization. This pathway allows for the systematic integration of the phthalimide (B116566) moiety into the side chains of polymers, influencing their final properties.

Synthesis and Characterization of 2-(N-Phthalimido)ethyl Methacrylate (B99206) (PEMA) and its Copolymers

A primary application of NHEP is in the synthesis of the methacrylate monomer, 2-(N-Phthalimido)ethyl Methacrylate (PEMA). This monomer is typically synthesized by reacting this compound with either methacryloyl chloride in the presence of a base like triethylamine, or with methacrylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCCI). bu.edu.egresearchgate.netmaterialsciencejournal.orgresearchgate.net One method involves dissolving NHEP and methacrylic acid in ethyl methyl ketone and adding DCCI at a low temperature (0–5°C). materialsciencejournal.org The resulting PEMA is a white crystalline solid, soluble in many organic solvents. bu.edu.egmaterialsciencejournal.org

The structure of the PEMA monomer is confirmed through spectroscopic methods. Infrared (IR) spectroscopy shows characteristic absorption bands for the carbonyl groups of the phthalimide ring (around 1720 cm⁻¹) and the ester group (around 1770 cm⁻¹), as well as the olefinic C=C stretch (around 1640 cm⁻¹). bu.edu.eg ¹H-NMR spectroscopy further validates the structure with distinct signals corresponding to the aromatic protons of the phthalimide group, the olefinic protons of the methacrylate double bond, and the methylene (B1212753) protons of the ethyl bridge. bu.edu.eg

PEMA can be readily homopolymerized or copolymerized with a variety of other vinyl monomers using free-radical polymerization, typically initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. bu.edu.egresearchgate.netmaterialsciencejournal.org Copolymers of PEMA have been synthesized with monomers such as methyl methacrylate (MMA), glycidyl (B131873) methacrylate (GMA), methyl acrylate (B77674) (MA), ethyl acrylate (EA), butyl acrylate (BA), and styrene (B11656) (STY). researchgate.netmaterialsciencejournal.orgresearchgate.netjoac.info These copolymerization reactions yield new materials with properties derived from both constituent monomers. For instance, copolymers with GMA are explored for use as heat-resistant adhesives. researchgate.net

Determination of Monomer Reactivity Ratios and Resulting Polymer Structure

To understand the structure of copolymers derived from PEMA, it is essential to determine the monomer reactivity ratios (r₁ and r₂). These ratios describe the relative tendency of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. This data is crucial for predicting the copolymer composition and the sequence distribution of monomer units (i.e., whether they are arranged in a random, alternating, or block-like fashion) along the polymer chain. researchgate.netjoac.info

The reactivity ratios for the copolymerization of PEMA (M₁) with various comonomers (M₂) have been determined using methods such as the Fineman-Ross and Kelen-Tüdös linearization methods. researchgate.netmaterialsciencejournal.orgresearchgate.netjoac.infokpi.ua The product of the reactivity ratios (r₁ * r₂) indicates the nature of the copolymerization; a value close to 1 suggests a random distribution of monomers in the copolymer chain. researchgate.net

For example, in the copolymerization of PEMA with methyl methacrylate, the reactivity ratios were determined, and the copolymer composition was analyzed by ¹H-NMR. researchgate.net Similar studies have been conducted for copolymers with styrene, methyl acrylate, ethyl acrylate, and butyl acrylate. materialsciencejournal.orgjoac.info The Alfrey-Price Q-e scheme, which characterizes the general reactivity (Q) and polarity (e) of a monomer, has also been applied to PEMA to predict its behavior in other copolymerization systems. researchgate.netgrafiati.com

Comonomer (M₂)r₁ (PEMA)r₂ (M₂)MethodReference
Methyl Acrylate (MA)1.100.40Fineman-Ross materialsciencejournal.org
Ethyl Acrylate (EA)1.150.50Fineman-Ross materialsciencejournal.org
Butyl Acrylate (BA)1.200.55Fineman-Ross materialsciencejournal.org
Styrene (STY)0.850.20Fineman-Ross materialsciencejournal.org
Glycidyl Methacrylate (GMA)0.85 ± 0.041.06 ± 0.04Fineman-Ross researchgate.net
Glycidyl Methacrylate (GMA)0.84 ± 0.031.06 ± 0.03Kelen-Tüdös researchgate.net
Methyl Methacrylate (MMA)1.020.95Fineman-Ross researchgate.net
Methyl Methacrylate (MMA)1.010.95Kelen-Tüdös researchgate.net
N-(2-acryloyloxyethyl)phthalimide (A)3.070.30Non-linear least-squares kpi.ua

This table presents a selection of reported monomer reactivity ratios for PEMA (M₁) and a related acrylic monomer with various comonomers (M₂).

Utilization in Polymeric Material Modification and Performance Enhancement

The incorporation of the this compound structure into polymers is a strategic approach to enhance their performance. The rigid, aromatic phthalimide group can significantly improve the mechanical, thermal, and chemical properties of the resulting materials.

Incorporation into Epoxy Resins for Improved Mechanical and Chemical Properties

This compound is used to modify epoxy resins, particularly those derived from renewable resources like sunflower, soybean, and linseed oils. researchgate.netresearchgate.net In this application, the hydroxyl group of NHEP reacts with the oxirane (epoxy) rings of the epoxidized oils. researchgate.net This reaction incorporates the phthalimide group into the resin structure.

The resulting phthalimide-modified epoxy resins exhibit several enhanced properties. The presence of the cyclic imide structure and the increased number of reactive sites lead to a higher cross-linking density upon curing. researchgate.net This densified network structure translates directly into improved performance characteristics. Research has shown that coatings made from these modified resins demonstrate superior mechanical properties and significantly better chemical resistance to water, acids, alkalis, and solvents compared to their unmodified counterparts. researchgate.net

Development of Functional Polymers Incorporating Phthalimide Moieties

The phthalimide group is a key component in the design of various functional polymers with tailored electronic and physical properties. The electron-accepting nature of the phthalimide moiety makes it valuable for applications in electronics and materials science. acs.orgaip.org

For instance, functional polyimides have been synthesized containing both electron-donating groups (like triphenylamine) and electron-accepting phthalimide moieties within the same polymer chain. acs.orgaip.org These materials exhibit interesting electronic properties and have been investigated for use in volatile polymer memory devices. acs.org The charge-transfer interactions between the donor and acceptor units are crucial to their function.

Post-Polymerization Modifications and Exchange Reactions for Tailored Materials

Polymers containing phthalimide groups, such as those derived from NHEP, serve as versatile platforms for post-polymerization modification. This strategy allows for the creation of complex and tailored materials that might be difficult to synthesize directly from corresponding monomers.

One important transformation is the hydrazinolysis of the phthalimide group. This reaction cleaves the imide ring to reveal a primary amine, a process known as the Gabriel synthesis. In a polymer context, the deprotection of pendant phthalimide groups results in primary amino groups along the polymer chain. researchgate.net These newly formed amine functionalities can act as reactive sites for further chemical transformations, such as grafting other polymer chains to produce graft copolymers or introducing other functional molecules. researchgate.net

Furthermore, polymers with pendant N-substituted phthalimide ester groups, such as poly(2-(N-phthalimido)ethyl acrylate), can undergo exchange reactions. Studies have shown that these polymers can react almost quantitatively with various amines and hydroxy compounds. emerald.com This process effectively swaps the this compound group for a new functional group, demonstrating that the polymer can act as an "activated" macromolecular intermediate for creating a library of functionally diverse polymers from a single parent polymer. emerald.com This approach is particularly explored for the synthesis of polymeric drug-delivery systems. emerald.com More advanced strategies, such as organophotoredox-catalyzed postfunctionalization, have also been applied to poly(meth)acrylate copolymers bearing phthalimide moieties to introduce novel functionalities like phosphonates. nih.gov

Biological Activity and Mechanistic Insights of N 2 Hydroxyethyl Phthalimide Derivatives

Antitumor and Cytotoxic Potentials of N-(2-Hydroxyethyl)phthalimide Derivatives

The phthalimide (B116566) core is a key structural feature in several biologically active compounds, and its derivatives have been a significant area of interest in the development of new anticancer agents. tandfonline.comtandfonline.com this compound derivatives, in particular, have shown considerable promise for their cytotoxic effects against various cancer cell lines.

Efficacy Against Specific Cancer Cell Lines (e.g., Hep-G2, MCF-7, A431, A549)

Studies have demonstrated the cytotoxic potential of this compound derivatives against a range of human cancer cell lines. For instance, certain derivatives have exhibited promising activity against liver cancer (Hep-G2) and breast cancer (MCF-7) cell lines. globalresearchonline.net The cytotoxic effects of these compounds suggest their potential as anticancer agents.

In other research, this compound derivatives were evaluated for their in vitro cytotoxicity against human tumor cell lines, including breast cancer (MDA-MB-231), large cell lung cancer (103H), and human hepatoma (HepG2). tandfonline.comtandfonline.com Two specific derivatives containing a phthalimide moiety, compounds 3a and 3b, displayed significant and selective cytotoxicity against the MDA-MB-231 breast cancer cell line. tandfonline.comtandfonline.com

Furthermore, research into novel N-substituted acrididine-1,8-dione derivatives, synthesized from this compound, has shown notable antitumor activity. nih.govresearchgate.net One such derivative, compound 8f, which includes a biphenyl (B1667301) substituent, was particularly effective against skin cancer cells (A431), with an IC50 value of 11.9 ± 3.3 μg/mL. nih.gov This same compound also showed promising activity against lung cancer cells (A549). researchgate.net The cytotoxic activity of these derivatives was evaluated against a panel of cancer cell lines including H460 (lung), A431 (skin), A549 (lung), and MDA-MB-231 (breast). researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

Derivative Type Cancer Cell Line Activity Reference
Phthalimide derivatives Hep-G2 (Liver), MCF-7 (Breast) Promising cytotoxic activity globalresearchonline.net
Phthalimide sulfonates (3a, 3b) MDA-MB-231 (Breast) Significant and selective cytotoxicity tandfonline.comtandfonline.com
N-substituted acrididine-1,8-dione (8f) A431 (Skin) IC50 of 11.9 ± 3.3 μg/mL nih.gov
N-substituted acrididine-1,8-dione (8f) A549 (Lung) Promising activity researchgate.net
Acrididine Derivative H460 (Lung), A431 (Skin) IC50 <10 µM

Structure-Activity Relationships in Antitumor Derivatives

The structure of this compound derivatives plays a crucial role in their antitumor activity. researchgate.net For example, in the N-substituted acrididine-1,8-dione series, the presence of a biphenyl substituent in compound 8f was linked to its potent activity against skin cancer cells. nih.gov Molecular docking studies have suggested that this compound exhibits a high binding affinity with key proteins involved in cancer progression, such as TOP2B, p38, p53, and EGFR. nih.gov This indicates a potential for targeted anticancer therapy. nih.gov

The hybridization of the phthalimide scaffold with other pharmacophores has also been a successful strategy. The combination of phthalimide and acridine-1,8-diones in a single molecule has been explored to develop hybrid antitumor compounds. researchgate.net The design of these hybrid structures aims to enhance their therapeutic effects. researchgate.net

Antimicrobial Efficacy of this compound Derivatives

Beyond their antitumor potential, derivatives of this compound have demonstrated significant antimicrobial properties, positioning them as candidates for the development of new antibacterial and antifungal agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have highlighted the antibacterial effects of this compound derivatives. One study found that these compounds exhibited good activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. derpharmachemica.com Specifically, 2-(hydroxyethyl)isoindoline-1,3-dione showed a zone of inhibition of 2.2 mm against S. aureus at a concentration of 100µ g/100ml . derpharmachemica.com Another study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for this compound against E. coli, indicating strong antibacterial action. The presence of the phthalimide functional group is thought to be responsible for this antimicrobial activity, which can be modified based on the type of substituent on the aromatic rings. ajpamc.com

Table 2: Antibacterial Activity of this compound Derivatives

Compound Bacterial Strain Activity Reference
2-(hydroxyethyl)isoindoline-1,3-dione Staphylococcus aureus (Gram-positive) 2.2 mm zone of inhibition (100µg/100ml) derpharmachemica.com
This compound Escherichia coli (Gram-negative) MIC of 32 µg/mL
Phthalimide aryl ester 3b S. aureus (Gram-positive), P. aeruginosa (Gram-negative) MIC of 128 µg·mL−1 nih.gov

Antifungal Activity Against Fungal Pathogens

The antifungal properties of this compound derivatives have also been a subject of investigation. semanticscholar.org Research has shown that these compounds are effective against various fungal strains. For instance, N-substituted phthalimides have shown activity against Aspergillus niger and Aspergillus flavus. researchgate.net Furthermore, novel heterocycle-substituted phthalimides have demonstrated potency against Candida albicans. researchgate.net One study found that certain phthalimide derivatives, including N-hydroxynaphthalene sulphonic acid phthalimide and thiophenephthalimide derivatives, exhibited significant antifungal activity against C. albicans. ajpamc.com Phthalimide aryl ester 3b also showed activity against C. tropicalis and C. albicans with a MIC value of 128 µg·mL−1. nih.gov

Anti-Inflammatory and Analgesic Properties

In addition to their antitumor and antimicrobial activities, this compound derivatives have been reported to possess anti-inflammatory and analgesic properties. derpharmachemica.comresearchgate.net The phthalimide structure is a key component of thalidomide, a well-known immunomodulatory and anti-inflammatory agent. tandfonline.com This has spurred interest in developing new phthalimide derivatives with similar therapeutic potential. nih.gov

Research has indicated that this compound can suppress the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. Studies on phthalimide analogs, including 2-phthalimidethanol, have shown their effectiveness in experimental models of inflammatory pain and edema. lookchem.com Furthermore, hybrid compounds combining NSAIDs with a phthalimide group have been developed with the aim of synergistically inhibiting cyclooxygenase (COX)-2 and TNF-α, which are key mediators of inflammation. mdpi.com

Regarding analgesic effects, a study evaluating several new N-substituted-phthalimides found that 2-(hydroxyethyl) isoindoline-1,3-dione, among other derivatives, exhibited significant central and peripheral analgesic activity in vivo. derpharmachemica.com

Neuroprotective Effects and Modulation of Neuronal Survival Pathways

Preliminary research suggests that this compound and its derivatives may possess neuroprotective properties, indicating their potential in the context of neurodegenerative diseases. These compounds appear to influence pathways associated with neuronal survival.

One area of investigation has been the neuroprotective activity of N-substituted phthalimide derivatives against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in experimental settings. In a study evaluating a series of N-substituted phthalimide derivatives, several compounds demonstrated significant protection of SH-SY5Y neuroblastoma cells against 6-OHDA-induced cell death. researchgate.net Notably, a pyrazolo[3,4-d]pyridazine derivative exhibited over 100% relative neuroprotection, suggesting it not only prevented cell death but also potentially enhanced cell viability. researchgate.net

Furthermore, certain phthalimide derivatives have been designed as multifunctional agents for Alzheimer's disease. mdpi.com For instance, a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones were synthesized and evaluated for their ability to inhibit cholinesterases and β-amyloid (Aβ) aggregation, both of which are key pathological hallmarks of Alzheimer's disease. mdpi.com One of the most promising compounds from this series, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, displayed inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and Aβ aggregation. mdpi.com

Another study focused on 1,2,3-triazole-genipin analogues, some of which incorporated a phthalimide moiety. acs.org Several of these compounds, including those with substituted phthalimide groups, showed moderate to significant neuroprotective activity against hydrogen peroxide-induced cell death. acs.org

The following table summarizes the neuroprotective effects of selected this compound derivatives:

DerivativeModel SystemObserved Effect
Pyrazolo[3,4-d]pyridazine derivative6-OHDA-induced SH-SY5Y cell deathExhibited over 100% relative neuroprotection. researchgate.net
2-(5-(Benzylamino)-4-hydroxypentyl)isoindoline-1,3-dioneIn vitro assaysInhibited acetylcholinesterase, β-secretase, and Aβ-aggregation. mdpi.com
Phthalimide-substituted 1,2,3-triazole-genipin analogue (8a-20)H2O2-induced cell deathShowed remarkable cell viability of up to 78.5% at 0.075 µM. acs.org

Proposed Molecular Mechanisms of Biological Action

The biological activities of this compound derivatives are underpinned by their interactions with various molecular targets and their influence on cellular signaling pathways.

Interactions with Biological Macromolecules, including Protein Modification

The chemical structure of this compound allows it to react with both nucleophiles and electrophiles, which can lead to the formation of various derivatives and interactions with biological macromolecules. A key proposed mechanism involves the interaction of the phthalimide moiety with cysteine residues in proteins, which can result in the cross-linking and modification of protein structure and function. This reactivity is considered crucial for its application in protein modification.

The hydroxyl group of this compound provides a site for further chemical modifications, such as alkoxylation, which can be used to attach these molecules to larger macromolecular systems. google.com This functional group can be deprotonated to form an alkoxide, which can then react with other molecules, effectively modifying the target macromolecule. google.com

Influence on Cellular Signaling Pathways and Molecular Targets

Derivatives of this compound have been shown to modulate various cellular signaling pathways, contributing to their biological effects. These compounds can influence pathways related to cell growth, apoptosis (programmed cell death), and inflammation.

One significant target is the peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation. Some N-substituted phthalimide derivatives have been identified as PPAR-γ agonists. nih.govnih.gov For example, 4-hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1) was found to bind to and activate PPAR-γ. nih.gov Activation of PPAR-γ can lead to the suppression of inflammatory responses by inhibiting pathways like the nuclear factor kappa B (NF-κB) pathway. nih.gov

The anti-inflammatory effects of some phthalimide derivatives have also been linked to the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. researchgate.net This involves the down-regulation of the activation of interferon regulatory factor 3 (IRF-3) and the expression of interferon-β. researchgate.net

In the context of cancer, phthalimide derivatives have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) pathway, which is involved in cell growth, differentiation, and apoptosis. mdpi.com Computational studies have identified phthalimide analogs as potential inhibitors of the ALK5 binding site of the TGF-β receptor. mdpi.com

The table below details the influence of this compound derivatives on specific signaling pathways and molecular targets:

Derivative/AnalogueMolecular Target/PathwayObserved Effect
4-hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1)Peroxisome proliferator-activated receptor-γ (PPAR-γ)Binds to and activates PPAR-γ, leading to anti-inflammatory effects. researchgate.netnih.gov
N-alkyl-3,5-dihydroxyphthalimide and N-alkyl/aryloalkyl-3,5-dimethoxyphthalimideToll-like receptor 4 (TLR4) signaling pathwaySuppresses the pathway by down-regulating IRF-3 activation and interferon-β expression. researchgate.net
Various phthalimide analogsTGF-β pathway (ALK5 binding site)Computationally predicted to act as inhibitors. mdpi.com

Computational Prediction of Biological Activity Spectra for this compound Derivatives

Computational methods are increasingly utilized to predict the biological activity of chemical compounds, offering a way to prioritize research and identify potential therapeutic applications or toxicities at an early stage. bmc-rm.org Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure-activity relationships of a vast number of molecules to predict a wide spectrum of biological activities for new compounds. bmc-rm.org

For this compound derivatives, computational approaches such as molecular docking have been employed to predict their binding affinity to specific biological targets. For instance, docking simulations were used to evaluate N-substituted phthalimide derivatives as potential PPAR-γ ligands. nih.gov These studies showed that derivatives with hydroxylation at specific positions could form hydrogen bonds with key amino acid residues in the ligand-binding domain of PPAR-γ. nih.gov

In another study, molecular docking was used to investigate phthalimide derivatives as inhibitors of the TGF-β pathway. mdpi.com These computational evaluations assessed the binding energies and interactions of the derivatives with the ALK5 binding site, identifying several compounds with promising binding affinities. mdpi.com For example, one derivative, 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate, exhibited a significantly better binding energy compared to the control compound. mdpi.com

These computational predictions provide a rational basis for the synthesis and biological evaluation of new this compound derivatives with desired activities.

The following table presents examples of computational predictions for this compound derivatives:

Derivative ClassComputational MethodPredicted Biological Activity/Target
N-substituted phthalimide derivativesMolecular DockingPotential PPAR-γ agonists. nih.gov
N-substituted isoindoline-1,3-dione derivativesMolecular Docking and Density Functional TheoryPotential inhibitors of the TGF-β pathway (ALK5). mdpi.com
N-phenyl phthalimide derivativesMolecular DockingInhibition of the cytochrome bc1 complex in Plasmodium falciparum. acs.org

Industrial and Emerging Applications of N 2 Hydroxyethyl Phthalimide

Intermediate in Pharmaceutical Synthesis

N-(2-Hydroxyethyl)phthalimide serves as a crucial building block in the creation of several pharmaceutical compounds. Its ability to undergo further chemical transformations allows for the construction of complex molecular architectures necessary for therapeutic activity.

Precursor for Phosphodiesterase 4 Inhibitors (e.g., (-)-R-rolipram)

One of the notable applications of this compound is its use as a reagent in the synthesis of (-)-R-rolipram. lookchem.comchemicalbook.comtheclinivex.comcymitquimica.com Rolipram (B1679513) is a selective phosphodiesterase 4 (PDE4) inhibitor, a class of drugs investigated for their potential in treating various inflammatory conditions and neurological disorders. The synthesis of rolipram involves multiple steps where this compound is a key starting material. lookchem.comchemicalbook.comtheclinivex.comcymitquimica.com

Synthesis of Immunosuppressants (e.g., FR252921)

This compound is also utilized as a reagent in the synthesis of the immunosuppressant compound FR252921. lookchem.comchemicalbook.comtheclinivex.com Immunosuppressants are critical in organ transplantation to prevent organ rejection and in the management of autoimmune diseases. The synthesis of complex molecules like FR252921 often requires versatile intermediates like this compound to introduce specific structural motifs. lookchem.comchemicalbook.comtheclinivex.com

Role in the Synthesis of Purine (B94841) Acyclic Nucleosides

The compound serves as a precursor for chloromethyl ethers, which are subsequently used in the synthesis of purine acyclic nucleosides. lookchem.comchemicalbook.comindiamart.comsigmaaldrich.com These modified nucleosides are a class of antiviral agents. nih.gov For instance, they are nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir), a widely used antiviral drug. nih.gov The process involves reacting the chloromethyl ethers derived from this compound with purine bases to create the final acyclic nucleoside analogues. nih.gov

Applications in Agrochemical and Pesticide Development

This compound and its derivatives are employed in the production of agrochemicals and pesticides. cymitquimica.comtandfonline.com Phthalimide (B116566) derivatives, in general, have been recognized for their use as herbicides to control bacterial contamination. tandfonline.com The structural features of these compounds can be modified to target specific biological pathways in pests and weeds, contributing to the development of effective crop protection agents.

Utilization in Dye and Pigment Industries

The chemical industry utilizes this compound as an intermediate in the manufacturing of dyes and pigments. indiafinechemicals.commallakchemicals.com Its structure can be incorporated into larger chromophore systems to produce a variety of colors. Phthalimide derivatives are known to be used in the synthesis of pigments for coatings, inks, and textiles. papchemlifesciences.com

Miscellaneous Industrial Applications

Beyond its primary roles, this compound finds application in other industrial sectors.

Anion-Exchange Resins: Phthalimide derivatives are used in the preparation of anion-exchange resins. tandfonline.comgoogle.com These resins are polymers that have positively charged groups, enabling them to exchange negatively charged ions (anions) and are used in water treatment and purification processes.

Heat-Resistant Polymers: The compound is a component in the synthesis of heat-resistant polymers. tandfonline.comresearchgate.net For example, it can be used to create monomers like 2-(N-phthalimido)ethyl methacrylate (B99206) (PEMA), which is then copolymerized to produce polymers with enhanced thermal stability. These polymers are valuable in applications requiring durability at high temperatures. tandfonline.comresearchgate.net

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements of N-(2-Hydroxyethyl)phthalimide

The primary synthesis of this compound typically involves the condensation reaction between phthalic anhydride (B1165640) and ethanolamine (B43304). researchgate.net This straightforward method provides a reliable route to the core structure. Building upon this foundation, significant research has focused on the derivatization of the hydroxyl group.

Advanced synthetic strategies now allow for a wide range of modifications, including:

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids. For instance, its reaction with methacrylic acid yields 2-(N-phthalimido)ethyl methacrylate (B99206) (PEMA), a valuable monomer in polymer chemistry. materialsciencejournal.org

Alkoxylation: this compound can undergo alkoxylation, such as ethoxylation with ethylene (B1197577) oxide, to introduce polyether chains. google.com This modification is crucial for creating intermediates with tailored properties for subsequent grafting onto macromolecules. google.com

Halogenation: The hydroxyl group can be substituted with halogens, opening pathways to a different class of reactive intermediates.

Hybridization: It serves as a precursor in the synthesis of hybrid molecules, combining the phthalimide (B116566) moiety with other pharmacologically active scaffolds like acridine-1,8-diones to develop compounds with potential dual antitumor profiles. nih.gov

These derivatization techniques have significantly expanded the library of this compound-based compounds, each with unique physicochemical properties and potential applications.

Expanding Scope of Applications in Medicinal Chemistry and Materials Science

The inherent biological activities of the phthalimide core, coupled with the versatility of the hydroxyethyl (B10761427) side chain, make this compound a compound of considerable interest in medicinal chemistry. ontosight.airesearchgate.net

Medicinal Chemistry: Phthalimide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netontosight.ai this compound and its derivatives are explored as:

Antitumor Agents: Hybrid structures incorporating the this compound moiety have shown promise as potential antitumor agents. nih.gov

Enzyme Inhibitors: It is used as a reagent in the synthesis of rolipram (B1679513), a phosphodiesterase 4 (PDE4) inhibitor. lookchem.com

Immunosuppressants: The compound is a precursor for synthesizing FR252921, an immunosuppressant. lookchem.com

Antimicrobial Agents: Certain derivatives have been tested for their activity against various bacterial and fungal strains. materialsciencejournal.org

Materials Science: In the realm of materials science, this compound serves as a critical building block for functional polymers and resins.

Polymer Synthesis: Its derivative, 2-(N-phthalimido)ethyl methacrylate (PEMA), is copolymerized with other monomers like methyl methacrylate to produce polymers with specific thermal and optical properties. researchgate.netmaterialsciencejournal.org

Epoxy Resins: It is incorporated into epoxy resins derived from vegetable oils to enhance cross-linking density, thereby improving the mechanical strength and chemical resistance of coatings.

Functional Materials: Phthalimides are used in the synthesis of dyes, pesticides, and liquid crystals. researchgate.net

Unexplored Reactivity and Mechanistic Pathways for this compound

Kinetic and mechanistic studies on the oxidation of this compound by various oxidizing agents, such as cerium(IV), have been conducted. researchgate.nettandfonline.com These studies reveal complex reaction pathways involving the formation of intermediate complexes and radicals. researchgate.net For example, the oxidation by cerium(IV) can be catalyzed by ruthenium(III), significantly increasing the reaction rate. tandfonline.com

Future research could focus on:

Photochemical Reactions: Investigating the photochemical behavior of this compound and its derivatives could lead to novel synthetic methodologies and applications in photochemistry. clockss.org

Catalytic Transformations: Exploring new catalytic systems for the functionalization of this compound could provide more efficient and selective synthetic routes.

Reaction Mechanisms: Detailed mechanistic investigations using advanced spectroscopic and computational techniques will provide a deeper understanding of the reaction pathways, enabling better control over product formation. acs.org

Innovations in Sustainable and Green Chemistry for this compound Production

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. Future efforts in the production of this compound and its derivatives should prioritize sustainability. digitallibrary.co.in

Key areas for innovation include:

Green Solvents: Utilizing greener solvents, such as propylene (B89431) carbonate, which can act as both a solvent and a reagent for N-alkylation reactions, can reduce the environmental impact of the synthesis. mdpi.com

Catalyst Development: Employing non-toxic and recyclable catalysts can enhance the sustainability of the synthetic processes.

Atom Economy: Designing synthetic routes that maximize atom economy by minimizing the formation of byproducts is a core principle of green chemistry.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures will reduce energy consumption.

Some chemical manufacturers are already embracing green chemistry initiatives in their production processes. explicitchemicals.com

Computational Design and Predictive Modeling for Novel this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. tandfonline.com

Predictive Modeling:

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to establish relationships between the chemical structure of this compound derivatives and their biological activities. This can guide the design of more potent and selective compounds.

Pharmacokinetic and Toxicological Predictions: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify promising drug candidates early in the development process. brieflands.com

Computational Design:

Molecular Docking: This technique can be used to predict the binding interactions of this compound derivatives with biological targets, such as enzymes and receptors, aiding in the design of specific inhibitors. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, reactivity, and spectral properties of this compound and its derivatives, providing insights that can guide experimental work. tandfonline.com

The integration of computational and experimental approaches holds immense potential for the rational design of novel this compound derivatives with tailored properties for a wide range of applications.

Q & A

Q. What are the primary synthetic applications of N-(2-Hydroxyethyl)phthalimide in organic chemistry?

this compound serves as a versatile intermediate in synthesizing functionalized phthalimide derivatives. Its hydroxyl group enables further alkylation, acylation, or cross-coupling reactions. For example, it is used to prepare brominated derivatives (e.g., N-(5-Bromopentyl)phthalimide) via nucleophilic substitution with dibromoalkanes in polar aprotic solvents like DMF, using sodium carbonate as a base . This methodology is critical for generating intermediates in medicinal chemistry, such as calixarene-based ligands or imidazo[4,5-b]pyridine derivatives .

Q. How should researchers handle and store this compound safely in the laboratory?

The compound is classified as a Category 2B eye irritant (H320). Key precautions include:

  • Handling : Use local exhaust ventilation and avoid contact with strong oxidizing agents.
  • Storage : Keep in a cool, dry place away from direct sunlight.
  • Emergency measures : In case of eye exposure, rinse cautiously with water for ≥10 minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR spectroscopy : Used to confirm structure and purity, particularly for identifying rotational isomers (e.g., gauche vs. trans conformers) via coupling constants in 1H^1H-NMR .
  • HPLC : Employed for kinetic studies of degradation or reaction progress, as demonstrated in alkaline hydrolysis experiments monitored at 320 nm .
  • Elemental analysis : Validates molecular composition (e.g., C10_{10}H9_9NO3_3, MW 191.18) .

Advanced Research Questions

Q. How does the alkaline hydrolysis kinetics of this compound vary with pH, and what mechanistic insights does this provide?

Under strongly basic conditions (e.g., 0.18 M NaOH), this compound undergoes rapid hydrolysis to phthalimide (complete conversion in 50 s). In contrast, at pH 9.0, no degradation is observed within 300 s. This pH-dependent behavior suggests a base-catalyzed mechanism involving nucleophilic attack by hydroxide ions on the carbonyl group. Researchers should optimize reaction conditions using buffers (e.g., 1,4-diazabicyclo[2.2.2]octane) to stabilize intermediates .

Q. What computational methods are used to study the conformational dynamics of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) reveal two stable rotational isomers (gauche and trans) due to hindered rotation around the C–O bond. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing these conformers. Vibrational spectroscopy (IR/Raman) coupled with DFT simulations validates these findings, aiding in the design of derivatives with tailored steric and electronic properties .

Q. How can this compound be utilized in prodrug design or controlled-release systems?

The hydroxyl group facilitates conjugation with bioactive molecules (e.g., anti-inflammatory agents or glycosides) via ester or carbamate linkages. For instance, N-phthalimidomethyl 2,3-unsaturated glycosides derived from this compound exhibit enhanced hydrolytic stability in physiological conditions, enabling controlled release of active drugs. Kinetic studies in simulated biological fluids (e.g., pH 7.4 buffers) are critical for assessing release profiles .

Q. What are the ecological implications of this compound, and how can its environmental persistence be evaluated?

While ecotoxicity data are limited, its structural similarity to phthalate esters warrants caution. Researchers should conduct:

  • Biodegradation assays : Monitor degradation in soil/water systems using LC-MS or 14C^{14}C-labeling.
  • Bioaccumulation studies : Measure logP values (predicted ~1.2) to assess lipid solubility and potential biomagnification.
  • Photolysis experiments : Expose to UV light to evaluate stability and byproduct formation (e.g., CO, NOx_x) .

Methodological Considerations

  • Synthetic optimization : Use DMF as a solvent for alkylation reactions to enhance nucleophilicity .
  • Kinetic modeling : Apply pseudo-first-order kinetics to hydrolysis studies, ensuring excess base to isolate rate constants .
  • Computational validation : Cross-reference DFT results with experimental spectral data (e.g., IR frequencies) to reduce model errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.